Product packaging for 6-Bromo-2-fluoroquinoline(Cat. No.:CAS No. 1956319-20-2)

6-Bromo-2-fluoroquinoline

Cat. No.: B2785716
CAS No.: 1956319-20-2
M. Wt: 226.048
InChI Key: JNOLSEKYCDRSSZ-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoroquinoline is a high-purity fluorinated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a quinoline scaffold, a privileged structure in pharmaceuticals, functionalized with bromo and fluoro substituents that offer distinct sites for further chemical modification via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Quinoline derivatives, particularly fluoroquinolones, are a significant class of broad-spectrum antibacterial agents . These compounds exert their biological activity by inhibiting bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair . The presence of a fluorine atom at the 2-position is a key structural feature that can influence the molecule's electronic properties and its interaction with biological targets, while the bromine atom at the 6-position provides a handle for constructing more complex hybrid molecules . Research into fluoroquinolone hybrids is a promising strategy to develop new antibacterial agents capable of overcoming bacterial resistance mechanisms . Beyond antimicrobial applications, the quinoline core is a valuable scaffold in other therapeutic areas. Substituted quinolines have been investigated as histamine receptor antagonists for potential treatment of inflammatory and allergic respiratory diseases . This reagent provides researchers with a building block to explore novel chemical space in the development of new bioactive molecules. Key Specifications: • CAS Number: 159870-91-4 • Molecular Formula: C9H5BrFN • Molecular Weight: 226.05 g/mol • Physical State: Yellow to white solid • Melting Point: 127-131 °C This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrFN B2785716 6-Bromo-2-fluoroquinoline CAS No. 1956319-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOLSEKYCDRSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)F)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 6 Bromo 2 Fluoroquinoline

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Moiety

The bromine atom at the C6 position of 6-bromo-2-fluoroquinoline is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. nih.govnih.gov For this compound, the bromine at the C6 position can be selectively coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse aromatic substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.gov

Table 1: Representative Catalysts and Conditions for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhos, XPhosK₃PO₄n-Butanol100
[Pd₂(dba)₃]RuPhosK₂CO₃Toluene/Water80-110
CataCXium A Pd G3NoneK₃PO₄2-MeTHF80

This table presents common conditions for Suzuki-Miyaura couplings and is not specific to this compound but representative of typical methodologies.

The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction typically results in the formation of a substituted alkene, adding a vinyl group to the quinoline (B57606) core at the C6 position. wikipedia.org The regioselectivity of the addition to the alkene is influenced by steric and electronic factors. mdpi.com

The Sonogashira coupling, on the other hand, enables the formation of a carbon-carbon bond between the C6 position and a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgnih.gov This method is highly valuable for the synthesis of arylalkynes. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of the alkyne starting material. wikipedia.org

Table 2: Comparison of Heck and Sonogashira Reactions for C-C Bond Formation

ReactionCoupling PartnerKey CatalystsTypical Product
Heck ReactionAlkenePd(OAc)₂, PdCl₂Substituted Alkene
Sonogashira CouplingTerminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI)Arylalkyne

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the construction of arylamines. wikipedia.org The C6-bromo position of this compound can be coupled with a wide range of primary and secondary amines, including anilines and aliphatic amines, to generate 6-aminoquinoline derivatives. nih.govlibretexts.org The choice of a suitable palladium precursor and a sterically hindered phosphine ligand is critical for the success of this transformation. libretexts.org

Table 3: Common Ligands for Buchwald-Hartwig Amination

LigandAmine ScopeNotes
BINAPPrimary aminesOne of the earlier effective ligands. wikipedia.org
DPPFPrimary aminesFerrocene-based ligand, often provides good results. wikipedia.org
BrettPhosPrimary and some secondary aminesA bulky biaryl phosphine ligand with broad applicability. nih.gov
DavePhos, tBuXPhosVarious amines, including for heterocyclic substratesEffective for challenging couplings. libretexts.org

Nucleophilic Aromatic Substitution at the Fluorine Position

The fluorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the electron-deficient carbon atom bearing the fluorine, leading to the displacement of the fluoride ion. masterorganicchemistry.com The reactivity of the C2 position towards nucleophilic attack is enhanced by the electron-withdrawing effect of the quinoline nitrogen atom. libretexts.org

The general mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system. nih.gov The rate-determining step is typically the initial attack of the nucleophile. libretexts.org A variety of nucleophiles, such as alkoxides, thiolates, and amines, can be employed to introduce a range of functional groups at the C2 position. The order of reactivity for halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, making the 2-fluoro substituent particularly well-suited for this type of transformation. masterorganicchemistry.comlibretexts.org

Functional Group Interconversions Involving Halogen Moieties

Functional group interconversions are essential transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.mesolubilityofthings.comic.ac.uk The bromine and fluorine atoms on the this compound scaffold can be transformed into other functional groups through various reactions. For instance, the bromo group can be converted to a nitrile via displacement with a cyanide anion, which can then be further hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu Halogen-metal exchange reactions, typically with organolithium reagents, can convert the aryl bromide into an organometallic species, which can then be quenched with various electrophiles to introduce a wide array of substituents.

Further Annulation and Ring-Forming Reactions Utilizing the Halogenated Scaffold

The halogenated quinoline can serve as a platform for the construction of more complex, fused heterocyclic systems through annulation reactions. mdpi.com These reactions involve the formation of a new ring fused to the existing quinoline core. For example, a Heck reaction can be performed intramolecularly to construct a new ring. researchgate.netlibretexts.org Another important ring-forming strategy is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group to form a quinoline. nih.gov While not a direct reaction of this compound itself, derivatives obtained from it can be designed to undergo such cyclizations. Transition metal-catalyzed annulation strategies have become increasingly prevalent for the synthesis of diverse quinoline derivatives. mdpi.comrsc.org

Advanced Applications in Chemical Sciences Excluding Biological/therapeutic Efficacy

Role as a Versatile Synthetic Intermediate in Organic Synthesis

6-Bromo-2-fluoroquinoline serves as a foundational building block for the synthesis of more complex heterocyclic systems. The quinoline (B57606) nucleus itself is a key feature in many larger, polycyclic structures. The bromo and fluoro substituents offer handles for a variety of cross-coupling and substitution reactions, enabling the elaboration of the quinoline core.

For instance, the bromine atom at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, alkynyl, and amino moieties, respectively. This versatility is crucial for the construction of intricate molecular frameworks that can be further modified to create novel heterocyclic compounds.

The fluorine atom at the 2-position, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can be displaced under specific conditions, providing another avenue for functionalization. This dual reactivity allows for a stepwise and controlled approach to the synthesis of complex molecules. The synthesis of various quinazolinone derivatives from bromo-anthranilic acid precursors highlights the utility of halogenated quinoline-like structures in building fused heterocyclic systems. mediresonline.org

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeReagents and ConditionsPotential Product Class
Suzuki CouplingArylboronic acid, Pd catalyst, base6-Aryl-2-fluoroquinolines
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base6-Alkynyl-2-fluoroquinolines
Buchwald-Hartwig AminationAmine, Pd catalyst, base6-Amino-2-fluoroquinolines
Nucleophilic Aromatic SubstitutionNucleophile (e.g., alkoxide, amine), high temperature2-Substituted-6-bromoquinolines

In the synthesis of advanced pharmaceutical intermediates, this compound can play a crucial role. While this discussion will abstain from any mention of biological activity, the structural motifs derived from this compound are relevant to medicinal chemistry. The quinoline core is a common feature in many complex molecules that are investigated in pharmaceutical research.

The ability to selectively modify the 6- and 2-positions of the quinoline ring allows for the systematic development of molecular libraries. For example, the related compound 6-bromo-4-iodoquinoline (B1287929) is a key intermediate in the synthesis of GSK2126458, a molecule of interest in chemical research. researchgate.net This illustrates how halogenated quinolines serve as critical precursors. By analogy, this compound can be envisioned as a starting material for a variety of complex target molecules, where the bromo and fluoro groups are sequentially replaced or modified to build the final chemical entity.

The synthesis of fluoroquinolone derivatives often involves the modification of the core structure to introduce various functional groups. orientjchem.org The presence of the bromo group provides a site for introducing diversity into the molecule, which is a key strategy in the design of new chemical entities.

Utilization in Materials Science Research

The photophysical and electronic properties of the quinoline ring system make it an attractive component for the development of new materials. The introduction of halogen atoms like bromine and fluorine can further modulate these properties, making this compound a compound of interest in materials science.

Quinolone derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). The quinoline core can act as a chromophore, and by attaching various donor and acceptor groups, its emission properties can be tuned. Derivatives of pyrazoloquinoline, which share the core quinoline structure, have been used as emitters in OLED devices, producing bright bluish-green light. mdpi.comresearchgate.net

The bromo and fluoro substituents on this compound can influence the electronic and photophysical properties of the molecule. The electron-withdrawing nature of the fluorine atom and the heavy-atom effect of bromine can impact the energy levels of the frontier molecular orbitals and the rates of intersystem crossing, which are critical parameters for OLED materials. The bromo group can also serve as a reactive handle to attach other functional groups that can further enhance the performance of the material in an OLED device.

In the field of photovoltaics, organic materials are being explored as alternatives to traditional silicon-based solar cells. Quinolone-based structures are among the many heterocyclic systems being investigated for this purpose. Pyrazoloquinoline derivatives have been incorporated into the active layer of bulk heterojunction solar cells. mdpi.com

The role of this compound in this context would be as a building block for more complex organic semiconductors. The electronic properties of the quinoline ring, modified by the bromo and fluoro substituents, can be tailored to achieve desired energy levels for efficient charge separation and transport in a solar cell. The bromo group, in particular, allows for the extension of the conjugated system through cross-coupling reactions, which is a common strategy for designing low band-gap materials for organic solar cells.

Contribution to Ligand Design and Coordination Chemistry

The nitrogen atom in the quinoline ring and the oxygen atom of the quinolone form (if applicable) can act as coordination sites for metal ions. Fluoroquinolones, in general, are known to form stable complexes with a variety of transition metals. nih.govnih.gov These complexes have unique structural and electronic properties that are of interest in coordination chemistry.

This compound can act as a ligand, coordinating to metal centers through its nitrogen atom. The presence of the bromo and fluoro substituents can influence the electron density on the nitrogen atom, thereby modulating the strength of the metal-ligand bond. The bromo group can also potentially participate in secondary interactions with the metal center or other ligands in the coordination sphere.

The study of fluoroquinolone-metal complexes has revealed a range of coordination geometries and stoichiometries. mdpi.comresearchgate.net These complexes are often investigated for their structural characteristics and their potential applications in catalysis and materials science. The ability of this compound to form such complexes makes it a valuable tool for the design of new coordination compounds with tailored properties.

Table 2: Potential Metal Complexes with Fluoroquinolone-type Ligands
Metal IonCoordination ModePotential Geometry
Copper(II)Bidentate (N, O)Square planar or distorted octahedral
Zinc(II)Bidentate (N, O)Tetrahedral or octahedral
Cobalt(II)Bidentate (N, O)Octahedral
Manganese(II)Bidentate (N, O)Octahedral

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that map the hydrogen and carbon frameworks of a molecule, respectively.

For 6-Bromo-2-fluoroquinoline, the ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline (B57606) ring system. The chemical shifts and coupling patterns (multiplicities) of these signals are influenced by the electron-withdrawing effects of the nitrogen, fluorine, and bromine substituents. Protons on the pyridine (B92270) ring (positions 3 and 4) and the benzene (B151609) ring (positions 5, 7, and 8) would exhibit characteristic splitting patterns due to coupling with neighboring protons and, in some cases, the fluorine atom.

The ¹³C NMR spectrum for this compound would display nine signals, one for each unique carbon atom in the quinoline core. The positions of these signals (chemical shifts) are highly dependent on the electronic environment. The carbon atom bonded to the fluorine (C2) would appear as a doublet due to one-bond C-F coupling, a key identifying feature. Similarly, the carbon attached to bromine (C6) would be influenced by the halogen's electronegativity. The chemical shifts in related 6-substituted purine and quinoline derivatives provide a basis for predicting the spectral features of this compound nih.govresearchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
TechniquePredicted FeaturesRationale
¹H NMR5 aromatic signals (doublets, triplets, or doublets of doublets)Corresponds to protons at C3, C4, C5, C7, and C8. Multiplicity arises from spin-spin coupling with adjacent protons and potentially the ¹⁹F nucleus.
¹³C NMR9 aromatic signalsRepresents the nine unique carbon atoms of the quinoline skeleton.
One doublet with a large coupling constant (¹JCF)Characteristic for the C2 carbon directly bonded to the fluorine atom.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

COSY: This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the same aromatic ring. For instance, it would show a correlation between the protons at C3 and C4, and between C7 and C8.

HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached. This would definitively link the five proton signals to their corresponding carbon atoms (C3, C4, C5, C7, and C8).

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

For this compound (C₉H₅BrFN), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, two peaks of nearly equal intensity would be observed, separated by two m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) or electrospray ionization (ESI) would induce fragmentation of the molecule. The study of fragmentation patterns in related fluoroquinolone compounds suggests potential dissociation pathways researchgate.netiaea.orgwaters.com. Common fragmentation processes for this compound could include the loss of the bromine atom, the fluorine atom, or the elimination of small neutral molecules like HCN from the ring system.

Table 2: Predicted Mass Spectrometry Data for this compound
FeatureExpected ObservationSignificance
Molecular FormulaC₉H₅BrFN-
Molecular Weight~225.96 g/molConfirms the identity of the parent molecule.
Isotopic PatternTwo peaks [M]⁺ and [M+2]⁺ of approximately 1:1 ratioCharacteristic signature for a monobrominated compound.
Key Fragments[M-Br]⁺, [M-F]⁺, [M-HCN]⁺Provides evidence for the presence and location of substituents and the quinoline core.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular and crystal structure can be generated.

While a crystal structure for this compound itself is not described in the available literature, analysis of related bromo-substituted heterocyclic compounds demonstrates the power of this technique nih.govresearchgate.net. If a suitable crystal were grown, X-ray crystallography would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and angles , revealing any structural distortions imposed by the substituents.

Information on intermolecular interactions in the solid state, such as π-π stacking of the quinoline rings or halogen bonding, which govern the crystal packing.

The crystal structures of other fluoroquinolones and their metal complexes have been extensively studied, providing valuable insights into their solid-state behavior nih.govresearchgate.net.

Vibrational Spectroscopy for Functional Group Identification (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies.

The IR and Raman spectra of this compound would be expected to show several characteristic bands. The C-F and C-Br stretching vibrations would produce distinct peaks, although the C-Br stretch often appears at low frequencies (<600 cm⁻¹). The aromatic quinoline ring would give rise to a series of bands corresponding to C=C and C=N stretching vibrations (typically in the 1600-1400 cm⁻¹ region) and aromatic C-H stretching vibrations (above 3000 cm⁻¹). These techniques are routinely used to confirm the presence of key structural motifs in fluoroquinolones and related aromatic compounds researchgate.netresearchgate.netnih.gov.

Table 3: Expected Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Method
Aromatic C-H Stretch3100 - 3000IR, Raman
Aromatic C=C and C=N Stretch1650 - 1400IR, Raman
C-F Stretch1250 - 1000IR (strong)
C-Br Stretch600 - 500IR, Raman

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probes

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy levels. This technique is used to study the electronic structure of molecules containing chromophores (light-absorbing groups).

The quinoline ring system of this compound is an extended aromatic chromophore that is expected to exhibit strong UV absorption. The spectrum would likely be characterized by multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated system researchgate.net. The bromine and fluorine atoms act as auxochromes, which can modify the absorption profile (wavelength and intensity) compared to the unsubstituted quinoline parent molecule, typically causing a shift to longer wavelengths (a bathochromic or red shift).

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Bromo-2-fluoroquinoline, DFT calculations are instrumental in predicting its geometry, electronic properties, and chemical reactivity. While specific studies on this compound are not extensively detailed, the methodology is well-established for analogous quinoline (B57606) derivatives. dergipark.org.tr

For instance, studies on compounds like 6-chloroquinoline (B1265530) often employ the B3LYP functional with a 6-311++G(d,p) basis set to perform full geometry optimization in the gas phase. dergipark.org.tr Such calculations yield the most stable molecular geometry and provide a foundation for subsequent spectroscopic and electronic property predictions. dergipark.org.tr

Key parameters derived from DFT that help in understanding the reactivity of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier molecular orbitals (FMOs) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

From these orbital energies, global reactivity descriptors can be calculated to quantify chemical behavior. These include electronegativity (χ), chemical hardness (η), and chemical softness (S), which provide a theoretical basis for predicting how the molecule will interact with other chemical species. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify nucleophilic and electrophilic sites within the molecule, offering predictions for sites of chemical reactions. nih.gov

Table 1. Key Electronic and Reactivity Parameters Obtainable from DFT Calculations.
ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability; related to ionization potential.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Energy GapΔECorrelates with chemical stability and reactivity; smaller gap implies higher reactivity. nih.gov
Chemical HardnessηMeasures resistance to change in electron distribution. nih.gov
Chemical SoftnessSThe reciprocal of chemical hardness; indicates polarizability. nih.gov
ElectronegativityχMeasures the power of an atom or group to attract electrons. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations provide valuable insights into conformational flexibility, stability, and intermolecular interactions, particularly in a solvated or biological environment. nih.govnih.gov

In the context of drug design, where many quinoline derivatives are investigated, MD simulations are used to study the stability of a ligand within the binding pocket of a target protein. nih.govnih.gov For example, simulations performed on related 6-bromo quinazoline (B50416) derivatives complexed with a protein like the Epidermal Growth Factor Receptor (EGFR) can run for nanoseconds to observe the dynamic behavior of the complex. nih.gov Key analytical metrics from these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from an initial reference structure over the course of the simulation. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and is structurally stable. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions in the structure. High RMSF values in a protein can indicate loops or terminal regions, while for a ligand, it can show which parts of the molecule have greater motional freedom within the binding site. researchgate.net

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. The persistence of specific hydrogen bonds is a strong indicator of binding stability and affinity. nih.govnih.gov

These simulations can reveal the conformational space accessible to this compound and how it interacts with surrounding molecules, such as water in an aqueous solution or amino acid residues in a protein active site. researchgate.netrsc.org This information is crucial for understanding its solubility, permeability, and mechanism of action in biological systems.

Table 2. Common Analyses in Molecular Dynamics Simulations.
AnalysisDescriptionDerived Insights
Root Mean Square Deviation (RMSD)Measures the deviation of atomic positions over time relative to a reference structure. researchgate.netAssesses the structural stability of the molecule or complex.
Root Mean Square Fluctuation (RMSF)Calculates the fluctuation of individual atoms or residues around their average positions. researchgate.netIdentifies flexible and rigid regions within the molecule.
Radius of Gyration (Rg)Measures the compactness of the structure over time.Indicates conformational changes such as unfolding or folding. researchgate.net
Hydrogen Bond AnalysisTracks the number and duration of hydrogen bonds formed between the molecule and its environment. nih.govEvaluates the stability of key intermolecular interactions.
Solvent Accessible Surface Area (SASA)Calculates the surface area of the molecule that is accessible to a solvent.Provides information on molecule-solvent interactions and conformational changes. researchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a fundamental approach for elucidating the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. rsc.org For reactions involving this compound, such as its synthesis or subsequent functionalization, computational techniques like DFT can be used to map out the entire reaction pathway.

The process typically involves:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The TS structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on material or reaction properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physical, chemical, or material properties. These models are built by calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule and then using statistical methods to relate them to an experimentally measured property.

For this compound, a QSPR model could be developed to predict various properties relevant to materials science or chemical engineering. Potential properties for study include:

Material Properties: Melting point, boiling point, solubility in different solvents, and crystal lattice energy.

Reaction Properties: Rate constants for specific reactions, reaction equilibrium constants, and chromatographic retention times.

The development of a QSPR model involves several steps:

Data Set Curation: A dataset of diverse compounds with known experimental property values is assembled. This set would ideally include this compound and other structurally similar halo-quinolines.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometric, and quantum-chemical) are calculated for each molecule in the dataset.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a mathematical equation linking a subset of the most relevant descriptors to the property of interest.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

While the literature more commonly reports on Quantitative Structure-Activity Relationship (QSAR) studies for the biological activity of fluoroquinolones, the same principles apply to QSPR for predicting material or reaction properties. nih.govdntb.gov.ua Such models, once validated, can be used to rapidly screen virtual compounds and prioritize experimental efforts toward molecules with desired characteristics.

Future Research Perspectives and Challenges

Development of More Sustainable and Green Synthetic Routes

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. nih.govsemanticscholar.org The future of 6-bromo-2-fluoroquinoline synthesis will likely focus on the adoption of green chemistry principles to address these environmental and economic concerns. nih.govbenthamdirect.com

Key areas of development include:

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis can offer significant advantages over conventional heating, such as reduced reaction times, higher yields, and lower energy consumption. benthamdirect.comnih.gov

Greener Solvents: A shift away from volatile organic solvents towards more environmentally benign options like water, ethanol, or ionic liquids is a critical goal. researchgate.netacs.org Water-based syntheses, in particular, are highly desirable for their minimal environmental impact. acs.org

Catalyst Innovation: The development of reusable and non-toxic catalysts, including nanocatalysts and biocatalysts like α-amylase, can improve the efficiency and sustainability of synthetic processes. acs.orgresearchgate.net Metal-free synthesis protocols are also gaining traction as a way to avoid contamination of the final products with residual metals. semanticscholar.org

Green Chemistry ApproachPotential Advantage for this compound SynthesisRepresentative Research
Microwave/UltrasoundFaster reactions, higher yields, energy efficiency benthamdirect.comnih.gov
Eco-friendly SolventsReduced environmental impact, improved safety researchgate.netacs.org
Reusable CatalystsLower costs, waste reduction, process simplification acs.orgresearchgate.net
One-Pot SynthesisIncreased efficiency, less waste, fewer purification steps researchgate.net

Exploration of Novel Catalytic Transformations for Derivatization

The functionalization of the this compound core is crucial for tuning its physicochemical properties and exploring its potential applications. Modern catalytic methods offer precise tools for derivatization that were not previously possible.

Future research will likely concentrate on:

C-H Bond Functionalization: Direct C-H activation is a powerful strategy for introducing new functional groups onto the quinoline ring without the need for pre-functionalized starting materials. mdpi.comrsc.orgnih.gov This atom-economical approach can be used to forge new carbon-carbon and carbon-heteroatom bonds at various positions, though regioselectivity remains a key challenge. rsc.orgnih.gov

Cross-Coupling Reactions: The bromine atom at the C6 position is an ideal handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions enable the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby creating libraries of novel compounds.

Borylation: Iridium-catalyzed C-H borylation has emerged as a valuable method for functionalizing quinolines. nih.gov The resulting boronic esters are versatile intermediates that can be subsequently converted into a range of other functional groups. nih.gov

Expansion of Applications in Emerging Areas of Chemical Sciences

While quinoline derivatives are well-established in medicinal chemistry, particularly as antibacterial agents (fluoroquinolones), the unique substitution pattern of this compound opens doors to other advanced applications. mdpi.comnih.gov

Potential emerging areas include:

Medicinal Chemistry: Beyond antibacterial activity, functionalized quinolines are being investigated for their potential as anticancer, antiviral, antimalarial, and anti-inflammatory agents. researchgate.netnih.govrsc.orgresearchgate.net The derivatization of the this compound scaffold could lead to the discovery of novel therapeutic agents with unique mechanisms of action. nih.gov For instance, novel derivatives of 6-bromoquinolin-4-ol (B142416) have shown promising antibacterial activity against multidrug-resistant pathogens. mdpi.com

Materials Science: Quinoline-based compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other functional materials. semanticscholar.org The electronic properties of this compound can be fine-tuned through derivatization to create novel materials with tailored optical and electronic characteristics.

Chemical Probes and Sensors: The quinoline scaffold can be incorporated into fluorescent probes for the detection of metal ions and other analytes. The specific substitution pattern of this compound could be exploited to design highly selective and sensitive chemical sensors. researchgate.net

Application AreaPotential Role of this compound DerivativesSupporting Research Context
Medicinal ChemistryScaffolds for anticancer, antiviral, and anti-inflammatory drugs nih.govrsc.orgresearchgate.net
Materials ScienceBuilding blocks for OLEDs and other organic electronic materials semanticscholar.org
Chemical SensingCore structure for fluorescent probes and sensors researchgate.net

Challenges in Regioselective Functionalization and Scalability

Despite the promising outlook, several challenges must be addressed to fully realize the potential of this compound.

Regioselective Functionalization: The quinoline ring has multiple C-H bonds, and achieving selective functionalization at a specific position (e.g., C3, C4, C5, C7, or C8) is a significant synthetic hurdle. nih.gov The electronic effects of the existing bromo and fluoro substituents further complicate the reactivity and regioselectivity of subsequent reactions. nih.gov Developing catalytic systems that can precisely target a desired position on the di-substituted ring is an ongoing area of research. mdpi.comacs.org

Scalability: Many of the novel and precise catalytic methods developed in academic labs are difficult to scale up for industrial production. Challenges include the cost and availability of catalysts, the need for stringent reaction conditions (e.g., inert atmospheres), and the complexities of product purification on a large scale. Overcoming these hurdles is essential for the commercial viability of any new applications derived from this compound.

Q & A

Basic: What are the recommended synthetic routes for 6-Bromo-2-fluoroquinoline?

Methodological Answer:
Synthesis typically involves halogenation and functional group manipulation. For example:

  • Fluorination strategies : Direct fluorination of quinoline precursors using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
  • Bromine introduction : Electrophilic bromination (e.g., using Br₂ in H₂SO₄) or cross-coupling reactions (e.g., Suzuki-Miyaura with brominated aryl partners).
  • Order of substitution : Fluorine is often introduced first due to its electron-withdrawing effect, which directs subsequent bromination to the para position. Optimize reaction conditions (temperature, solvent) to minimize side products like dihalogenated derivatives .

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Compare chemical shifts with computational predictions (e.g., DFT) or literature analogs. For example, fluorine’s deshielding effect alters adjacent proton signals.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 226.0 for C₉H₅BrFN).
  • X-ray crystallography : Resolve regiochemistry of halogen placement, especially if synthetic ambiguity exists.
  • Elemental analysis : Validate Br/F content (±0.3% tolerance) .

Advanced: How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:
The bromine at position 6 is more reactive than fluorine in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) due to weaker C-Br bonds. Key considerations:

  • Regioselectivity : Fluorine at position 2 electronically deactivates the ring, directing coupling to the brominated position.
  • Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki reactions or XPhos-based ligands for challenging substrates.
  • Side reactions : Monitor for protodehalogenation (common in polar aprotic solvents like DMF) via TLC/GC-MS .

Advanced: How can researchers resolve contradictory biological activity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:

  • Reproducibility checks : Replicate assays across multiple labs using standardized protocols (e.g., CLIA guidelines).
  • Purity validation : Use HPLC (>95% purity) and quantify trace metal impurities (e.g., Pd residues from synthesis) via ICP-MS.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate contributing factors (e.g., fluorine’s role in membrane permeability vs. bromine’s steric effects) .

Advanced: What strategies enable regioselective functionalization of this compound?

Methodological Answer:
Leverage electronic and steric effects:

  • Directed ortho-metalation : Use a directing group (e.g., -OMe at position 4) to install substituents at specific sites.
  • Protecting groups : Temporarily block reactive positions (e.g., silyl protection for -OH groups) during multi-step syntheses.
  • Computational modeling : Predict reactivity using software like Gaussian or Schrödinger to simulate transition states and electron density maps .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Storage : Protect from light and moisture; store at 2–8°C under inert gas (Ar/N₂) to prevent decomposition.
  • Stability assessment : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) in reactions to avoid hydrolysis of the C-F bond .

Advanced: How can computational methods aid in designing this compound-based drug candidates?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors).
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).
  • QSAR modeling : Corrogate substituent effects (e.g., halogen size) with activity data to prioritize synthetic targets .

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